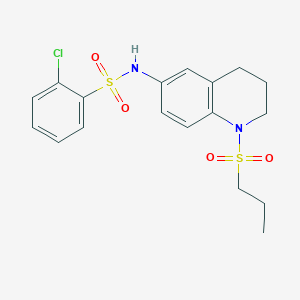
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound with notable applications in various fields of scientific research and industry. The structure of this compound includes a chlorinated benzenesulfonamide moiety attached to a tetrahydroquinoline system substituted with a propylsulfonyl group. This unique structure lends itself to diverse chemical properties and reactions, making it a compound of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be achieved through multi-step organic synthesis. One of the common synthetic routes involves the following steps:
Starting Material Preparation: : Begin with the appropriate tetrahydroquinoline derivative.
N-Alkylation: : Introduce the propylsulfonyl group using propylsulfonyl chloride in the presence of a base such as sodium hydride.
Chlorination: : Chlorinate the benzenesulfonamide derivative using thionyl chloride or another chlorinating agent.
Coupling Reaction: : Finally, couple the chlorinated benzenesulfonamide with the alkylated tetrahydroquinoline derivative under suitable conditions, often requiring a catalyst and appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic steps but is scaled up to accommodate larger volumes. Process optimization involves:
Using continuous flow reactors for better control of reaction parameters.
Employing cost-effective reagents and catalysts.
Implementing rigorous purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Possible reduction of specific functional groups under controlled conditions.
Substitution: : The chloro and sulfonyl groups make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Application of reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Employment of nucleophiles like amines or alcohols under basic conditions to substitute the chloro group.
Major Products Formed
From Oxidation: : Formation of ketones or aldehydes depending on the specific conditions.
From Reduction: : Conversion to primary or secondary amines.
From Substitution: : Introduction of new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: : Used in the synthesis of polymers with specific electronic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Probe Design: : Used in the design of molecular probes for studying biological processes.
Medicine
Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agricultural Chemicals: : Applied in the synthesis of herbicides and pesticides.
Dye Synthesis: : Intermediate in the production of complex dyes with specific color properties.
Mechanism of Action
The mechanism of action for 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based compounds. What sets 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its unique combination of functional groups, providing a distinct profile in terms of reactivity and application.
Similar Compounds
N-(2-chloro-6-methylphenyl)benzenesulfonamide
N-(2-chloro-5-nitrophenyl)benzenesulfonamide
2-(propylsulfonyl)quinolin-6-ylbenzenesulfonamide
Each of these compounds exhibits unique properties, but none combine the same set of functional groups found in this compound, making it a valuable entity for diverse applications.
Let me know if there's any other way I can be of help.
Properties
IUPAC Name |
2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-13-15(9-10-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDEZOEGHRGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2429970.png)

![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2429973.png)
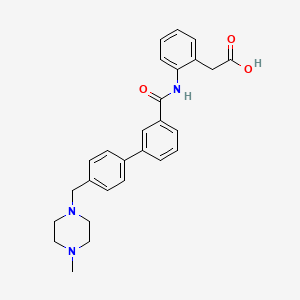
![(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2429977.png)
![2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2429981.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)

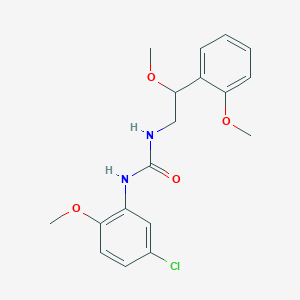
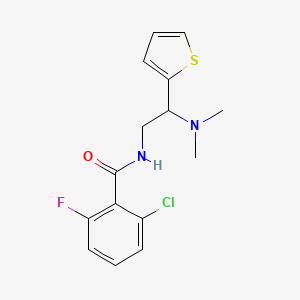
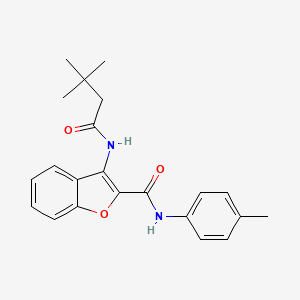

![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)
